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Abstract
This document provides a detailed protocol for the total synthesis of cresomycin, a novel

macrobicyclic antibiotic effective against a broad spectrum of multidrug-resistant bacteria.[1][2]

The synthesis employs a convergent strategy, featuring the preparation of a "northern"

aminooctose fragment and a "southern" oxepanoprolinamide fragment, which are subsequently

coupled to form the final product.[3] This protocol is based on the groundbreaking work of Wu

et al. and is intended to guide researchers in the laboratory-scale synthesis of this promising

therapeutic agent.[1]

Introduction
Cresomycin is a fully synthetic antibiotic designed to overcome common mechanisms of

bacterial resistance.[4] Its rigid, pre-organized structure allows for high-affinity binding to the

bacterial ribosome, even in strains that have developed resistance to other ribosome-targeting

antibiotics.[1][5][6] The total synthesis of cresomycin represents a significant advancement in

synthetic organic chemistry and offers a platform for the development of new antibiotics.[3][5]

This protocol outlines the key synthetic steps, from commercially available starting materials to

the final, highly active compound.
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The synthetic strategy for cresomycin involves a convergent approach, disconnecting the

molecule at the central amide bond. This divides the synthesis into two main parts: the

preparation of the macrocyclic "northern" aminooctose fragment and the bicyclic "southern"

oxepanoprolinamide fragment. This modular approach allows for the independent synthesis of

these complex intermediates before their final coupling.

Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of cresomycin,

including yields for major transformations and characterization data for key intermediates.

Table 1: Yields of Key Synthetic Steps

Step Transformation Product Yield (%)

1
Two-step sequence

from intermediate 3
(Z)-macrobicycle 4 51

2
Global deprotection of

4
Macrobicyclic amine 5 High

3
Amide coupling of 5

and 6

N-Boc-protected

cresomycin
High

4 Final deprotection Cresomycin (CRM) High

Table 2: Characterization Data for Key Intermediates and Final Product
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Compound Molecular Formula Mass (m/z)
Key ¹H NMR Shifts
(ppm)

(Z)-macrobicycle 4 C₃₂H₃₉NO₇S
[M+H]⁺ expected:

582.2, found: 582.2

Data not fully

available in search

results

Macrobicyclic amine 5 C₁₅H₂₅NO₄S
[M+H]⁺ expected:

316.2, found: 316.2

Data not fully

available in search

results

N-Boc-oxepanoproline

6
C₁₅H₂₅NO₅

[M+H]⁺ expected:

300.2, found: 300.2

Data not fully

available in search

results

Cresomycin (CRM) C₂₅H₄₂N₂O₆S
[M+H]⁺ expected:

499.3, found: 499.3

Data not fully

available in search

results

Experimental Protocols
I. Synthesis of the "Northern" Aminooctose Fragment
The synthesis of the macrocyclic "northern" fragment begins with the commercially available

starting material D-galactose.[5]

1. Synthesis of the (Z)-macrobicycle 4

A detailed multi-step synthesis starting from a D-galactose derivative leads to the Ellman

sulfinimine 22.[7] This intermediate undergoes a series of transformations including a key ring-

closing metathesis reaction using Grubbs II catalyst to form the macrocyclic structure.[1]

Following further functional group manipulations, the desired (Z)-macrobicycle 4 is obtained.[1]

Detailed step-by-step protocol for the synthesis of (Z)-macrobicycle 4 is complex and

requires access to the supplementary information of the primary literature, which is not fully

available in the provided search results. A two-step sequence from a precursor intermediate

yields (Z)-macrobicycle 4 in 51% yield.[1] The purification is achieved by flash column

chromatography.[1]
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2. Synthesis of the Macrobicyclic Amine 5

The protected (Z)-macrobicycle 4 undergoes a global deprotection of the benzoyl and

sulfinamide groups to yield the macrobicyclic amine 5.[1]

Deprotection Conditions: While the specific reagents are not detailed in the search results,

this step is described as a "global benzoyl and sulfinamide deprotection."[1] Typically, this

would involve acidic conditions for the sulfinamide and basic conditions for the benzoyl

groups. This step is reported to proceed in high yield on a 1-gram scale.[1]

II. Synthesis of the "Southern" Oxepanoprolinamide
Fragment
The synthesis of the bicyclic "southern" fragment, the N-Boc-protected oxepanoproline

derivative 6, is accomplished through a multi-step sequence. A key transformation involves a

one-pot procedure with a TiCl₄-mediated conjugate addition of an allylsilane to an Evans N-

acryloyloxazolidinone, followed by an aldol addition to (R)-Garner's aldehyde, which sets all the

stereocenters.[3]

Detailed step-by-step protocol for the synthesis of N-Boc-protected oxepanoproline

derivative 6 is highly detailed and requires access to the primary dissertation, which is not

fully available in the provided search results.[3]

III. Final Assembly and Deprotection of Cresomycin
1. Amide Coupling of Fragments 5 and 6

The "northern" amine 5 and the "southern" carboxylic acid 6 are coupled to form the central

amide bond of cresomycin.[1]

Reaction Conditions:

To a solution of N-Boc-protected oxepanoproline derivative 6 in a suitable aprotic solvent

(e.g., DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Stir the mixture for a short period to activate the carboxylic acid.
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Add the macrocyclic amine 5 to the reaction mixture.

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Work-up the reaction and purify the product by flash column chromatography to yield N-

Boc-protected cresomycin. This reaction is reported to proceed in high yield.[1]

2. Final Deprotection to Yield Cresomycin (CRM)

The N-Boc protecting group on the proline nitrogen is removed to afford the final product,

cresomycin.[1]

Reaction Conditions:

Dissolve the N-Boc-protected cresomycin in a solution of HCl in dioxane and methanol.

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC

or LC-MS).

Remove the solvent under reduced pressure to yield cresomycin hydrochloride. This final

step is reported to proceed in high yield, and on the largest scale, 320 mg of cresomycin
was prepared.[1]
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Click to download full resolution via product page

Caption: Convergent total synthesis workflow for cresomycin.
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Caption: Key amide coupling reaction in cresomycin synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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